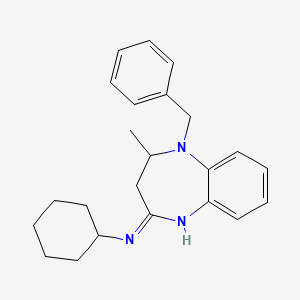
1-benzyl-N-cyclohexyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-BENZYL-2-METHYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-4-YL)-N-CYCLOHEXYLAMINE is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYL-2-METHYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-4-YL)-N-CYCLOHEXYLAMINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the thermal cyclization of N’-substituted benzohydrazides. The reaction is often carried out in solvents such as ethanol, toluene, or 1-butanol, with 1-butanol being the preferred choice for achieving high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(1-BENZYL-2-METHYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-4-YL)-N-CYCLOHEXYLAMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
N-(1-BENZYL-2-METHYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-4-YL)-N-CYCLOHEXYLAMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other neurological disorders.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-BENZYL-2-METHYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-4-YL)-N-CYCLOHEXYLAMINE involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It may modulate the activity of these receptors, leading to changes in neuronal signaling and producing its pharmacological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazepines, such as diazepam, lorazepam, and clonazepam. These compounds share a common core structure but differ in their substituents, leading to variations in their pharmacological profiles.
Uniqueness
N-(1-BENZYL-2-METHYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-4-YL)-N-CYCLOHEXYLAMINE is unique due to its specific substituents, which may confer distinct pharmacological properties and potential applications. Its unique structure allows for targeted research into its effects and potential therapeutic uses.
Properties
Molecular Formula |
C23H29N3 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
5-benzyl-N-cyclohexyl-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-imine |
InChI |
InChI=1S/C23H29N3/c1-18-16-23(24-20-12-6-3-7-13-20)25-21-14-8-9-15-22(21)26(18)17-19-10-4-2-5-11-19/h2,4-5,8-11,14-15,18,20H,3,6-7,12-13,16-17H2,1H3,(H,24,25) |
InChI Key |
GYUWWNGCFSDGRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=NC2CCCCC2)NC3=CC=CC=C3N1CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















